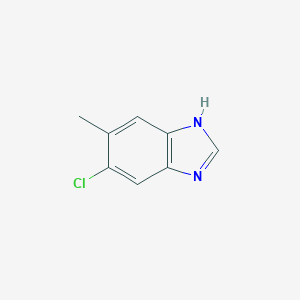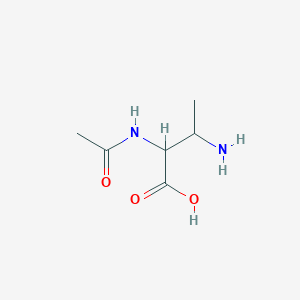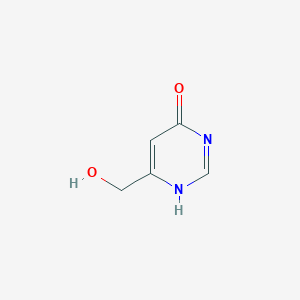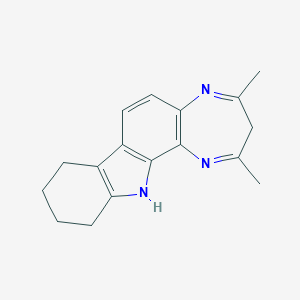![molecular formula C28H39ClO5 B009462 2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one CAS No. 19898-96-5](/img/structure/B9462.png)
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jaborosalactone E is a naturally occurring compound belonging to the withanolide family, which are polyoxygenated steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, such as Jaborosa odonelliana and Jaborosa runcinata. Jaborosalactone E has garnered attention due to its unique chemical structure and potential biological activities, including antifeedant and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jaborosalactone E can be isolated from the aerial parts of Jaborosa odonelliana and Jaborosa runcinata. The isolation process typically involves extraction with organic solvents followed by chromatographic separation techniques. The compound is characterized using spectroscopic methods such as NMR and MS .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for Jaborosalactone E. The compound is primarily obtained through natural extraction from plant sources. advancements in synthetic biology and organic synthesis may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Jaborosalactone E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups such as hydroxyl, ketone, and ester groups .
Common Reagents and Conditions
Oxidation: Mild oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize hydroxyl groups to ketones or aldehydes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxyl groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of withanolides and their derivatives.
Mechanism of Action
The mechanism of action of Jaborosalactone E involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating key signaling pathways such as NF-κB and HSP90, which are involved in inflammation and cancer progression . The compound’s ability to inhibit these pathways may contribute to its cytotoxic and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Withaferin A: Another withanolide with potent antitumor and anti-inflammatory activities.
Withalongolide A: A C-19 hydroxylated congener of withaferin A with cytotoxic activity against head and neck squamous cell carcinomas.
Jaborosalactone P: A spiranoid withanolide isolated from Jaborosa odonelliana with similar biological activities.
Uniqueness
Jaborosalactone E is unique due to its specific structural features, including the presence of a chlorine atom and multiple hydroxyl groups. These structural elements contribute to its distinct reactivity and biological activities, setting it apart from other withanolides .
Properties
CAS No. |
19898-96-5 |
|---|---|
Molecular Formula |
C28H39ClO5 |
Molecular Weight |
491.1 g/mol |
IUPAC Name |
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H39ClO5/c1-15-12-22(34-25(33)18(15)14-30)16(2)19-7-8-20-17-13-24(32)28(29)10-5-6-23(31)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,30,32H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22?,24+,26+,27-,28-/m0/s1 |
InChI Key |
CEUVHLKCEJLVTP-SMNCXKCUSA-N |
SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO |
Isomeric SMILES |
CC1=C(C(=O)OC(C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)Cl)O)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)



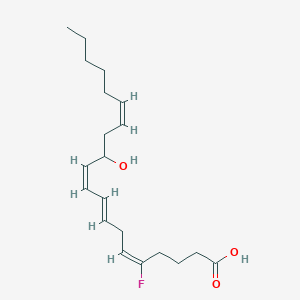
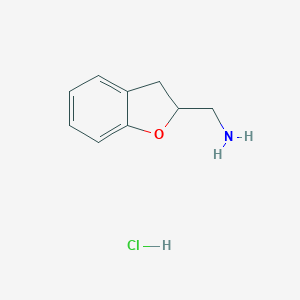
![1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B9397.png)

